{2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester
Description
The compound {2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester (CAS: 1311278-73-5) is a synthetic organic molecule with a molecular formula of C₂₁H₂₄F₃N₃O₄ and a molar mass of 439.43 g/mol . Key structural features include:
- A trifluoromethylpyridine core substituted with a dimethylamino group at position 6.
- A phenoxy-propionylamino side chain linked to an ethyl ester group.
- Predicted physicochemical properties: Density 1.247 g/cm³, boiling point 596.4°C, and pKa 13.00 .
This compound is listed in chemical supplier databases for medicinal chemistry applications, though specific pharmacological data remain proprietary .
Properties
IUPAC Name |
ethyl 2-[2-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O4/c1-5-30-19(28)12-25-20(29)13(2)31-16-8-6-14(7-9-16)17-10-15(21(22,23)24)11-18(26-17)27(3)4/h6-11,13H,5,12H2,1-4H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJPUMINUXPXAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(C)OC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester (CAS No. 1311278-18-8) is a synthetic organic molecule with potential therapeutic applications. Its unique structural features, including a trifluoromethyl group and a dimethylamino moiety, suggest significant interactions with biological systems, particularly in the context of G protein-coupled receptors (GPCRs) and other signaling pathways.
Chemical Characteristics
- Molecular Formula : C19H21F3N2O3
- Molecular Weight : 382.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with GPCRs, which are critical for various physiological processes. GPCRs mediate cellular responses to hormones, neurotransmitters, and other signaling molecules. The dimethylamino group enhances the compound's ability to interact with these receptors, potentially influencing intracellular signaling pathways.
Table 1: Interaction with GPCRs
| Receptor Type | Effect | Reference |
|---|---|---|
| GPR35 | Modulates calcium signaling | |
| P2Y Receptors | Enhances platelet aggregation | |
| mGluRs | Involved in synaptic transmission |
Biological Activity Studies
Recent studies have explored the pharmacological effects of this compound. Notably, it has been shown to exhibit anti-inflammatory properties and modulate pain pathways, making it a candidate for analgesic therapies.
Case Study: Analgesic Properties
A study investigated the effects of this compound on pain models in rodents. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.
Structure-Activity Relationship (SAR)
The structure of the compound allows for diverse interactions due to the presence of both electron-donating and electron-withdrawing groups. This balance can influence receptor affinity and selectivity.
Table 2: Comparison of Structural Variants
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid | C15H13F3N2O2 | Lacks ethyl ester; studied for anti-cancer properties |
| 4-(Dimethylamino)pyridine | C7H10N2 | Common catalyst; simpler structure |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate bioavailability and a favorable metabolic profile, though further studies are needed to establish comprehensive pharmacokinetic parameters.
Scientific Research Applications
Pharmaceutical Development
The compound is being explored for its potential therapeutic applications due to its ability to interact with biological systems. Its structure allows for the formation of hydrogen bonds, which is crucial for drug-receptor interactions. Research indicates that the compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.
Biochemical Studies
Studies involving this compound focus on its biochemical pathways, particularly in the context of enzyme inhibition and receptor modulation. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability of the drug candidates derived from it.
Material Science
The unique electronic properties conferred by the dimethylamino and trifluoromethyl groups enable the compound to be utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its ability to form stable complexes with metals also opens avenues for applications in catalysis.
Case Studies
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Positional Isomer: {2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic Acid Ethyl Ester
- CAS : 1311279-83-0; Molecular Formula : C₂₁H₂₄F₃N₃O₄ (same as target compound).
- Key Difference: The phenoxy group is attached at the meta position (3-phenoxy) instead of the para position (4-phenoxy) .
- Implications : Altered steric and electronic interactions may affect receptor binding or metabolic stability.
Propionamide Derivative: 2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide
- CAS : 1311278-61-1; Molecular Formula : C₁₇H₁₈F₃N₃O₂.
- Key Difference : The ethyl ester is replaced with an amide group, reducing hydrophobicity (logP likely lower) .
- Implications : Enhanced hydrogen-bonding capacity may improve aqueous solubility but reduce cell permeability.
Pyrimidine-Based Ester: Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structure : Features a pyrimidine ring with a thietanyloxy substituent and thioether linkage .
- Key Difference : The pyridine core is replaced with pyrimidine, and a sulfur atom is introduced.
Physicochemical Properties Comparison
Pharmacological and ADMET Implications
- Target Compound : The ethyl ester group may enhance lipophilicity , favoring passive diffusion across biological membranes . However, esterases in vivo could hydrolyze it to the carboxylic acid, altering activity .
- 3-Phenoxy Isomer: Positional isomerism could lead to differences in target engagement, as seen in analogous drug candidates (e.g., selective COX-2 inhibitors) .
- Propionamide Derivative : The amide group may confer metabolic stability but reduce bioavailability due to higher polarity .
- Pyrimidine-Based Ester : The sulfur atom in the thioether group could increase susceptibility to oxidative metabolism .
Preparation Methods
Preparation of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol
Method:
Starting from commercially available 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl halides, a nucleophilic aromatic substitution with 4-hydroxyphenol under basic conditions yields the phenol-substituted pyridine intermediate.-
- Base: Potassium carbonate or sodium hydride
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: 80–120 °C
- Time: 6–12 hours
Yield: Typically 70–85% after purification.
Synthesis of Propionylamino-acetic Acid Ethyl Ester
Method:
The ethyl ester of amino acetic acid (ethyl glycinate) is coupled with propionyl chloride or propionic anhydride to form the propionylamino-acetic acid ethyl ester.-
- Base: Triethylamine or pyridine to neutralize HCl
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Temperature: 0–5 °C initially, then room temperature
- Time: 2–4 hours
Yield: Generally 80–90%.
Coupling of Phenoxy-pyridine and Propionylamino-acetic Acid Ethyl Ester
Method:
The phenol group of the pyridine intermediate is converted into a good leaving group (e.g., via tosylation or mesylation) or activated by carbodiimide coupling agents to facilitate amide bond formation with the amino-ester. Alternatively, direct amide bond formation can be achieved using peptide coupling reagents.-
- Coupling agents: Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Additives: Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve yields and reduce side reactions
-
- Solvent: DMF or dichloromethane
- Temperature: 0–25 °C
- Time: 12–24 hours
Yield: Approximately 65–80%.
Purification and Characterization
-
- Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate)
- Recrystallization from suitable solvents (e.g., ethanol or ethyl acetate)
-
- NMR (1H, 13C) spectroscopy to confirm structural integrity
- Mass spectrometry for molecular weight verification
- Elemental analysis and HPLC for purity assessment
Summary Table of Preparation Steps
| Step | Intermediate/Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol | Nucleophilic aromatic substitution; K2CO3, DMF, 80–120 °C, 6–12 h | 70–85 | Key heterocyclic intermediate |
| 2 | Propionylamino-acetic acid ethyl ester | Propionyl chloride, triethylamine, DCM, 0–5 °C to RT, 2–4 h | 80–90 | Amide bond precursor |
| 3 | Coupling of phenol and amino ester | DCC or EDCI, HOBt, DMF, 0–25 °C, 12–24 h | 65–80 | Final amide bond formation |
| 4 | Purification | Silica gel chromatography, recrystallization | — | Ensures high purity |
Research Findings and Optimization Notes
The presence of electron-withdrawing trifluoromethyl and electron-donating dimethylamino groups on the pyridine ring influences the nucleophilicity and electrophilicity of intermediates, requiring careful control of reaction conditions to avoid side reactions such as over-alkylation or hydrolysis.
Use of coupling agents like EDCI combined with HOBt significantly improves amide bond formation efficiency and reduces racemization or byproduct formation.
Solvent choice is critical; polar aprotic solvents such as DMF promote nucleophilic substitutions and coupling reactions effectively.
Temperature control during acylation and coupling steps minimizes decomposition and enhances selectivity.
Final purification by chromatography followed by recrystallization yields analytically pure compound suitable for further applications.
Q & A
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of {compound}?
The compound can be synthesized via a multi-step approach:
- Step 1 : Coupling of 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl with 4-hydroxyphenylpropionic acid using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to form the phenoxypropionyl intermediate .
- Step 2 : Activation of the carboxylic acid group (e.g., via CDI or EDC/HOBt) followed by amidation with glycine ethyl ester .
- Step 3 : Final esterification under mild acidic conditions (e.g., HCl in ethanol) to stabilize the ethyl ester moiety . Key challenges include controlling regioselectivity during pyridine functionalization and minimizing hydrolysis of the ester group during purification.
Q. How is structural validation and purity assessment conducted for {compound}?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm), trifluoromethyl (δ ~120–125 ppm in F NMR), and ester carbonyl (δ ~170 ppm in C NMR) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization) .
- Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., ESI-TOF) verifies the molecular ion ([M+H]) and fragmentation patterns .
Q. What is the hypothesized mechanism of action for {compound} in biochemical studies?
Based on structural analogs (e.g., fibrates and pyridine derivatives), the compound may act as a modulator of lipid metabolism or enzyme inhibitor targeting acetyl-CoA carboxylase or similar pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety facilitates cell membrane penetration .
Q. Which in vitro assays are suitable for preliminary bioactivity screening of {compound}?
- Enzyme Inhibition Assays : Fluorescence-based or radiometric assays using purified targets (e.g., kinases, acetyltransferases) .
- Cell Viability Studies : Microalgal growth inhibition assays (e.g., Chlorella vulgaris) to evaluate ecotoxicological effects, modeled after fibrate studies .
- Metabolic Stability : Liver microsome incubations (human/rat) with LC-MS quantification of parent compound degradation .
Q. How are solubility and stability profiles determined for {compound} in aqueous media?
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, followed by HPLC quantification .
- Stability : Forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of {compound} derivatives?
- Catalyst Screening : Evaluate palladium catalysts (e.g., Pd(OAc)/Xantphos) for Suzuki-Miyaura coupling of pyridine intermediates .
- Solvent Effects : Use aprotic solvents (e.g., DMF or THF) to minimize ester hydrolysis during amidation .
- Temperature Control : Low-temperature (–20°C) activation of carboxylic acids to suppress side reactions .
Q. What computational tools are used to predict the binding affinity of {compound} to potential targets?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., acetyl-CoA carboxylase) .
- QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl position) with bioactivity data from analogs .
Q. How can contradictory data on {compound}'s metabolic stability be resolved?
- Species-Specific Variability : Compare liver microsome data across human, rat, and mouse models to identify interspecies differences in CYP450 metabolism .
- Isotope-Labeling : Use C-labeled compound to track metabolite formation via radio-HPLC .
Q. What strategies mitigate environmental persistence of {compound} in ecotoxicity studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
